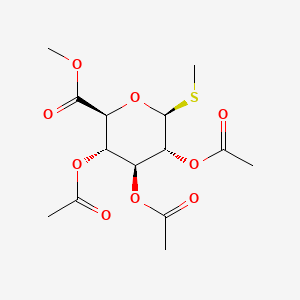

Methyl(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9S/c1-6(15)20-9-10(21-7(2)16)12(22-8(3)17)14(24-5)23-11(9)13(18)19-4/h9-12,14H,1-5H3/t9-,10-,11-,12+,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAWIPPOHLEARU-GCQYFTOKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)SC)C(=O)OC)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)SC)C(=O)OC)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate is a derivative of glucuronic acid that has garnered interest in various fields of biological research. Its unique chemical structure and modifications allow it to exhibit a range of biological activities, making it a significant compound in medicinal chemistry and biochemistry.

- Molecular Formula : C₁₄H₂₀O₁₀

- Molecular Weight : 348.3026 g/mol

- CAS Registry Number : 34213-34-8

- IUPAC Name : this compound

This compound functions primarily through its interaction with various enzymes and receptors in biological systems. The compound is involved in the modulation of glycosylation processes and can influence metabolic pathways related to glucuronic acid derivatives.

Biological Activities

- Antiviral Properties : Recent studies indicate that derivatives of glucuronic acid, including this compound, show promise as antiviral agents. For instance, they have been evaluated for their efficacy against viruses such as SARS-CoV-2 by inhibiting heparanase activity .

- Anti-inflammatory Effects : The compound has been linked to the modulation of inflammatory responses. It may influence the activity of various signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .

- Cytotoxicity and Apoptosis : Research has shown that this compound can induce apoptosis in certain cancer cell lines by activating specific signaling cascades related to cell cycle regulation and DNA damage response .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits heparanase; potential against SARS-CoV-2 | |

| Anti-inflammatory | Modulates NF-kB and MAPK pathways | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study: Antiviral Efficacy Against SARS-CoV-2

A study conducted by researchers evaluated the antiviral efficacy of this compound against SARS-CoV-2. The results demonstrated that the compound effectively inhibited viral replication by targeting heparanase, an enzyme crucial for viral entry into host cells. This finding suggests potential therapeutic applications for this compound in treating COVID-19 .

Aplicaciones Científicas De Investigación

Glycobiology Research

Methyl(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate is primarily utilized as a biochemical reagent in glycobiology. It aids in the study of glycan structures and their biological functions. Glycans play crucial roles in cell recognition, signaling, and immune responses.

Anti-infection Studies

This compound has shown potential in anti-infection applications. It can be used to investigate the mechanisms of action against various pathogens, including viruses and bacteria. Specific studies have highlighted its effectiveness against:

- HIV

- Influenza Virus

- Dengue Virus

- HCV (Hepatitis C Virus)

These investigations are critical for developing new antiviral therapies and understanding resistance mechanisms.

Antibody-drug Conjugates (ADCs)

This compound is also explored in the context of antibody-drug conjugates. ADCs are a promising class of therapeutics that combine antibodies with cytotoxic drugs to target cancer cells specifically. The compound's ability to modify glycan structures can enhance the efficacy of ADCs by improving their stability and targeting capabilities.

Epigenetics and Cellular Signaling

Research indicates that this compound may influence epigenetic modifications and cellular signaling pathways. Its role in modulating gene expression through glycosylation processes is an area of ongoing investigation. This application is particularly relevant for understanding diseases such as cancer and metabolic disorders.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Glycobiology | Demonstrated that methylated glucopyranosides enhance binding affinity to lectins, crucial for cell signaling. |

| Study B | Antiviral Activity | Showed significant inhibition of HIV replication in vitro using methylated glucopyranosides as inhibitors. |

| Study C | ADC Development | Found that modifying antibodies with this compound improved targeting to cancer cells. |

Q & A

Q. What are the standard synthetic routes for Methyl(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate, and how is its purity optimized?

The compound is typically synthesized via glycosylation reactions using protected glucuronic acid derivatives. A common approach involves the Koenigs-Knorr reaction, where a glycosyl halide (e.g., methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide) reacts with a thiol nucleophile (e.g., methyl mercaptan) in the presence of silver oxide or mercuric cyanide . Critical purification steps include column chromatography (silica gel) and crystallization from solvents like ethyl acetate/methanol. Acetylation and deprotection steps must be monitored via TLC or HPLC to ensure removal of byproducts .

Q. Which analytical techniques are most effective for confirming the stereochemistry and conformation of this compound?

- X-ray crystallography : Resolves the 4C₁ chair conformation and anomeric configuration .

- High-resolution NMR : ¹H and ¹³C NMR spectra identify acetyl group positions (δ 2.0–2.1 ppm for CH₃CO) and anomeric proton coupling constants (J ≈ 9–10 Hz for β-configuration) .

- Optical rotation : Specific rotation values (e.g., [α]D = -35° to -31°) help confirm purity and stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing derivatives of this compound?

Discrepancies in splitting patterns (e.g., unexpected multiplicity in anomeric protons) may arise from residual ¹³C-¹³C coupling or dynamic conformational changes. To address this:

- Use low-temperature NMR to reduce conformational mobility .

- Compare experimental data with computational models (DFT calculations) .

- Validate assignments via 2D experiments (COSY, HSQC) .

Q. What strategies improve stereoselectivity in glycosylation reactions using this compound as a donor?

- Solvent effects : Reactions in dry ether with silver perchlorate favor β-selectivity (18:1 β:α ratio) by stabilizing oxocarbenium ion intermediates .

- Protecting group engineering : Bulky groups (e.g., benzyl, levulinyl) at C-2/C-3 hinder nucleophile approach, enhancing α-selectivity .

- Preactivation protocols : Pre-treating donors with NIS/TfOH improves reactivity and reduces side reactions .

Q. How can mass spectrometry (MS) elucidate methylation patterns in derivatives of this compound?

- Electron Impact (EI) MS at 12 eV : Generates structurally informative fragments (e.g., loss of acetyl groups, m/z 43) without excessive fragmentation .

- Isotopic labeling : Trideuteriomethyl derivatives help track methylation sites via mass shifts (Δm/z = +3 per labeled group) .

- MALDI-TOF/MS : Provides accurate mass for high-molecular-weight conjugates (e.g., sterol glucuronides) .

Methodological Challenges and Data Interpretation

Q. What are the key challenges in synthesizing disaccharide derivatives using this compound as a glycosyl donor?

Competing hydrolysis of the thioglycoside linkage under acidic conditions can reduce yields. Mitigation strategies include:

- Using anhydrous solvents (e.g., nitromethane) and molecular sieves .

- Employing dual-activation systems (e.g., PhSeBr/AgOTf) for mild glycosylation .

- Monitoring reaction progress via TLC with orchiol staining .

Q. How can researchers optimize the targeted delivery of this compound for anticancer studies?

- Nanoparticle encapsulation : Liposomes or PLGA nanoparticles improve cellular uptake and reduce off-target toxicity .

- Receptor-mediated targeting : Conjugation with folate or RGD peptides enhances specificity for cancer cells .

- Prodrug design : Masking the thiol group with enzymatically cleavable protectors (e.g., esterase-sensitive groups) enables site-specific activation .

Future Research Directions

Q. What unexplored applications exist for this compound in biocatalysis and material science?

- Enzyme immobilization : The acetylated thioglycoside can serve as a scaffold for immobilizing glycosidases or oxidoreductases .

- Polymer synthesis : Thiol-ene "click" reactions with acrylate monomers enable the creation of glycopolymer hydrogels .

Q. How can synergistic effects between this compound and existing anticancer agents be systematically studied?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.